molecular formula C7H5BrFNO B6611038 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one CAS No. 2866353-15-1

1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one

Cat. No.: B6611038
CAS No.: 2866353-15-1
M. Wt: 218.02 g/mol
InChI Key: OCCNXPSQHQXCFO-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one ( 2866353-15-1) is a high-purity bromo- and fluoro-functionalized ketone offered for research and development purposes. This compound, with the molecular formula C 7 H 5 BrFNO and a molecular weight of 218.02, serves as a versatile and valuable building block in organic synthesis . Its structure incorporates both a bromine atom and a fluorine-containing acetyl group on a pyridine ring, making it a critical intermediate for constructing more complex molecules. Researchers primarily utilize this compound in pharmaceutical chemistry and material science. The bromopyridine moiety acts as an excellent site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of various aryl, heteroaryl, and other functional groups . Simultaneously, the 2-fluoroethanone group is a reactive handle that can undergo further transformations, including reduction to alcohols or nucleophilic substitution, to explore structure-activity relationships (SAR). This makes it particularly valuable for the synthesis of potential pharmacologically active molecules, similar to its trifluoro analogue which is used in the development of specialized chemical entities . Strictly for research applications, this product is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-2-fluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCNXPSQHQXCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Context of Pyridine Derivatives in Advanced Organic Synthesis

Pyridine (B92270) and its derivatives are foundational scaffolds in modern organic synthesis. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts a unique combination of electronic and steric properties that chemists can strategically exploit. These compounds are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science.

In medicinal chemistry, the pyridine motif is often employed as a bioisostere for a phenyl ring, or it can act as a hydrogen bond acceptor, thereby influencing the pharmacokinetic and pharmacodynamic profiles of a drug molecule. The nitrogen atom in the pyridine ring also provides a handle for chemical modification, allowing for the fine-tuning of a molecule's properties. The synthesis of pyridine derivatives is a well-established field, with classic methods such as the Hantzsch pyridine synthesis and a variety of modern cross-coupling reactions enabling the construction of a diverse range of substituted pyridines.

The presence of a bromine atom on the pyridine ring, as in 3-bromopyridine , further enhances its synthetic utility. The carbon-bromine bond serves as a versatile functional group for a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide range of substituents at a specific position on the pyridine ring, making bromopyridines key intermediates in the synthesis of complex molecules.

Table 1: Physical and Chemical Properties of Bromopyridine Isomers

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine
Molecular Formula C₅H₄BrNC₅H₄BrNC₅H₄BrN
Molecular Weight 158.00 g/mol 158.00 g/mol 158.00 g/mol
Boiling Point 192-194 °C~173 °C~183 °C (estimate)
Melting Point Not ApplicableNot Applicable53-56 °C
Appearance Colorless to light yellow liquidColorless liquidWhite to off-white solid
Solubility Slightly miscible with waterSoluble in common organic solventsSoluble in water, DMSO, Methanol

Note: The data in this table is compiled from various sources for the parent bromopyridine molecules and is intended to provide a general overview of their physical properties.

Significance of Alpha Fluorinated Ketones in Contemporary Chemical Research

The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. Alpha-fluorinated ketones, in particular, are a class of compounds that have garnered significant attention in contemporary chemical research. The high electronegativity of the fluorine atom, positioned adjacent to a carbonyl group, dramatically influences the electronic character of the molecule.

This α-fluorination can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. sapub.org However, the conformational preferences of α-fluoroketones can also influence their reactivity. beilstein-journals.org Studies have shown that the reactivity of α-fluoroketones can be nuanced, sometimes being less reactive than their chloro- or bromo- analogs in certain reactions, which is attributed to stereoelectronic effects. beilstein-journals.org

The synthesis of α-fluorinated ketones can be achieved through various methods, including the use of electrophilic fluorinating reagents such as Selectfluor®. sapub.org The reactivity of these compounds is diverse; for instance, they can undergo hydrodefluorination under certain enzymatic conditions. The unique reactivity profile of α-fluoroketones makes them valuable intermediates in the synthesis of fluorinated organic molecules, which are of great interest in medicinal chemistry and materials science due to their often-enhanced metabolic stability and unique binding properties.

Overview of the Compound S Structural Features and Research Relevance

Precursor Synthesis Approaches to the Pyridine Moiety

The 5-bromopyridin-3-yl group is a key structural component. Its synthesis relies on established methods for the functionalization of the pyridine ring.

Several accessible starting materials can be utilized to generate key 5-bromopyridin-3-yl intermediates, such as 5-bromonicotinic acid and 3,5-dibromopyridine (B18299).

One common precursor is 5-bromonicotinic acid . It can be prepared via the halogenation of nicotinic acid. guidechem.com A method involves reacting nicotinic acid with bromine in the presence of a Lewis acid catalyst and thionyl chloride. google.comgoogle.com For instance, nicotinic acid can be treated with thionyl chloride and then bromine at elevated temperatures to yield 5-bromonicotinic acid. google.com Another approach involves the hydrolysis of its methyl ester, methyl 5-bromonicotinate, using an aqueous sodium hydroxide (B78521) solution. chemicalbook.com 5-Bromonicotinic acid is a versatile intermediate, as the carboxylic acid group can be converted into various other functionalities for subsequent coupling reactions. nbinno.com

Another important building block is 3,5-dibromopyridine . This compound can be synthesized by the direct bromination of pyridine. chemicalbook.com A described method involves heating pyridine hydrobromide with bromine in glacial acetic acid. acs.org An alternative procedure involves the reaction of pyridine with bromine water, potentially catalyzed by concentrated sulfuric acid and thionyl chloride at high temperatures. chemicalbook.com From 3,5-dibromopyridine, selective functionalization at the 3-position can be achieved through halogen-metal exchange or cross-coupling reactions to introduce the desired side chain. For example, Suzuki coupling reactions can be performed with 3,5-dibromopyridine. rsc.org

The N-oxide of 3,5-dibromopyridine can also be a useful intermediate. It can be prepared by treating 3,5-dibromopyridine with an oxidizing agent like hydrogen peroxide in trifluoroacetic acid. google.com The N-oxide can then be deoxygenated to afford 3,5-dibromopyridine. guidechem.com

Starting MaterialReagentsProductKey Features
Nicotinic AcidThionyl chloride, Bromine, Lewis acid catalyst5-Bromonicotinic AcidDirect bromination of the pyridine ring. google.comgoogle.com
Methyl 5-bromonicotinateSodium hydroxide5-Bromonicotinic AcidHydrolysis of the ester. chemicalbook.com
PyridineBromine, Acetic acid3,5-DibromopyridineDirect dibromination. acs.org
PyridineBromine water, Sulfuric acid, Thionyl chloride3,5-DibromopyridineHigh-temperature bromination. chemicalbook.com
3,5-DibromopyridineHydrogen peroxide, Trifluoroacetic acid3,5-Dibromopyridine-N-oxideOxidation to the N-oxide. google.com

Fluoroketone Formation Strategies

The introduction of the α-fluoroketone moiety is a critical step that can be accomplished through several modern fluorination techniques.

Direct α-fluorination of a pre-formed ketone, 1-(5-bromopyridin-3-yl)ethan-1-one, is a primary strategy. This typically involves the use of electrophilic fluorinating agents. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4) are commonly employed for this transformation. alfa-chemistry.combrynmawr.edu These reagents act as a source of "F+" and react with the enol or enolate of the ketone. acsgcipr.org

The reaction conditions for direct fluorination can be mild, and various ketones, including aromatic and heterocyclic ones, are suitable substrates. organic-chemistry.org For example, Selectfluor® has been used for the direct regioselective fluorination of a variety of ketones in different solvents, including water. researchgate.net Another effective reagent is 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh), which can achieve direct regiospecific fluorofunctionalization of the α-carbonyl position in ketones. researchgate.netorganic-chemistry.org

The mechanism often involves the formation of an enol or enolate intermediate which then attacks the electrophilic fluorine source. sapub.org

Common Electrophilic Fluorinating Agents:

Selectfluor® (F-TEDA-BF4): A widely used, stable, and effective electrophilic fluorinating agent. alfa-chemistry.com

N-Fluorobenzenesulfonimide (NFSI): Another common and versatile reagent for electrophilic fluorination. brynmawr.edu

Accufluor™ NFTh: Enables direct fluorination without prior activation of the ketone. organic-chemistry.org

An alternative to direct fluorination is the synthesis of the α-fluoroketone through the manipulation of other functional groups. One such method is the ring-opening of an α,β-epoxy sulfoxide. This can be achieved by treatment with a fluoride (B91410) source like potassium bifluoride (KHF2) and a Lewis acid such as boron trifluoride etherate (BF3·OEt2), to yield the α-fluoroketone. jst.go.jp

Another approach involves the isomerization of fluorinated epoxides. In the presence of a Lewis acid catalyst, fluorinated epoxides can rearrange to form fluoroketones. google.com This method is particularly useful for the synthesis of polyfluorinated ketones. The epoxidation of a corresponding fluorinated alkene followed by Lewis acid-promoted rearrangement can provide access to the desired fluoroketone. nih.govfluorine1.ru

The synthesis can also proceed from carboxylic acids. A sequence involving the conversion of a carboxylic acid to an acyl malonate, followed by electrophilic fluorination with Selectfluor®, and subsequent double-decarboxylation can yield the target α-fluoroketone. researchgate.net

This strategy involves the reaction of an organometallic derivative of 5-bromopyridine with a fluorinated acylating agent. Organometallic reagents, such as organolithium, Grignard, or organozinc compounds, are versatile for forming carbon-carbon bonds. fluorochem.co.uk

A 5-bromopyridin-3-yl organometallic species could be generated in situ from 3,5-dibromopyridine via halogen-metal exchange. This nucleophilic pyridine derivative could then react with an electrophilic source of the "-C(O)CH2F" group. Examples of fluorinated acyl donors include fluoroacetic acid derivatives (e.g., esters, acid chlorides) or other activated forms.

The use of fluorinated organometallic reagents is another possibility. These reagents, where the fluorine is already incorporated into the organometallic compound, can react with an appropriate electrophile. researchgate.net For instance, a fluorinated organometallic reagent could potentially add to an acyl derivative of 5-bromonicotinic acid.

Catalytic methods involving transition metals can also be employed. For example, the addition of organoboron reagents to fluoroketones has been shown to be an effective method for creating new carbon-carbon bonds. nih.gov

Convergent Synthesis of the Target Compound

A convergent synthesis is often the most efficient approach for complex molecules. In the context of this compound, this would involve the coupling of a suitably functionalized 5-bromopyridine derivative with a C2-fluorinated synthon.

A plausible convergent route would be the reaction of a 5-bromopyridin-3-yl organometallic reagent (e.g., Grignard or organolithium) with a derivative of fluoroacetic acid, such as a Weinreb amide or an ester. This approach allows for the late-stage introduction of the fluorinated side chain.

Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could be employed. This would require the preparation of an organotin or organoboron derivative of one of the fragments and a halide or triflate of the other.

Given the availability of starting materials, a practical convergent synthesis could involve the following steps:

Preparation of 3-lithio-5-bromopyridine from 3,5-dibromopyridine.

Reaction of the organolithium species with a suitable fluoroacetylating agent, such as N-methoxy-N-methyl-2-fluoroacetamide (fluoro-Weinreb amide).

Coupling Strategies for Halogenated Pyridines and Fluorinated Synthons

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds, representing a primary strategy for assembling the target molecule's backbone. mdpi.com These methods would typically involve coupling a derivative of 5-bromopyridine with a suitable two-carbon fluorinated building block. For instance, a Suzuki coupling could theoretically be employed, using 5-bromopyridine-3-boronic acid and a fluorinated electrophile. The success of such strategies hinges on the stability and availability of the fluorinated synthon and the optimization of reaction conditions to favor the desired coupling over side reactions. The electronic properties of the pyridine ring, particularly the electron-withdrawing nature of the nitrogen atom and the bromo substituent, influence the reactivity of the organometallic intermediates in these coupling processes. acs.org

Sequential Reaction Pathways

Sequential reaction pathways offer a more classical and often more practical approach, building the desired functionality step-by-step on the pyridine ring. A highly plausible route commences with a readily available precursor, such as 5-bromonicotinic acid. This sequence involves the activation of the carboxylic acid, chain extension, fluorination, and subsequent decarboxylation.

One such pathway involves:

Activation and Acylation : The starting carboxylic acid is activated, for example with 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reacted with a malonate, such as diethyl malonate, to form an acyl malonate intermediate.

Electrophilic Fluorination : The resulting β-keto ester is then subjected to electrophilic fluorination. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this transformation, selectively installing a fluorine atom at the α-position. sapub.orgresearchgate.net The reaction mechanism typically involves the formation of an enol or enolate, which then attacks the electrophilic fluorine source. scispace.com

Decarboxylation : The final step is a double-decarboxylation of the fluorinated acyl malonate to yield the target α-fluoroketone. This sequence provides a versatile method for converting readily available carboxylic acids into α-fluoroketones. researchgate.net

An alternative sequential pathway starts with 1-(5-bromopyridin-3-yl)ethanone. This precursor ketone can be directly fluorinated at the α-position using an electrophilic fluorine source. The challenge in this approach lies in controlling the regioselectivity and preventing multiple fluorinations. scispace.com

Catalytic Systems in Compound Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Both transition metal-based and metal-free catalytic systems offer distinct advantages for different synthetic steps.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium, are instrumental in the cross-coupling reactions described in section 2.3.1. mdpi.com Catalytic systems like those used in Suzuki, Stille, and Sonogashira couplings could be adapted to form the pyridine-side chain bond. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov For example, palladium catalysts with specialized phosphine (B1218219) ligands have been developed to enhance reactivity and tolerance to various functional groups. escholarship.org

Gold catalysts have also emerged in the synthesis of α-fluoroketones. One reported method involves a cationic gold-catalyzed reaction between N-oxides and alkynes, which generates a gold carbene intermediate that is subsequently trapped by a fluoride source to yield the α-fluoroketone. nih.gov Applying this to a precursor like 3-ethynyl-5-bromopyridine could provide a direct route to the target compound.

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Synthesis
Reaction TypeTypical CatalystKey FeaturesPotential Application
Suzuki CouplingPdCl₂(dppf), Pd(OAc)₂Couples boronic acids with halides. mdpi.comCoupling of 5-bromopyridine-3-boronic acid with a fluorinated electrophile.
Sonogashira CouplingPd complexes, Cu(I) co-catalystCouples terminal alkynes with aryl/vinyl halides. mdpi.comSynthesis of a 3-alkynyl-5-bromopyridine intermediate.
Alkyne Hydrofluorination(IMes)AuNTf₂Gold-carbene intermediate formation followed by HF insertion. nih.govConversion of 3-ethynyl-5-bromopyridine N-oxide to the target α-fluoroketone.

Organocatalytic and Metal-Free Approaches

Organocatalytic α-Fluorination: The direct asymmetric α-fluorination of a ketone precursor, 1-(5-bromopyridin-3-yl)ethanone, can be achieved using organocatalysts. Chiral primary amines, such as those derived from Cinchona alkaloids, are effective in this transformation. acs.orgprinceton.edu The mechanism involves the formation of a chiral enamine intermediate from the ketone and the amine catalyst. This enamine then reacts with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI), with the chiral environment of the catalyst controlling the stereochemistry of the fluorine addition. acs.orgnih.gov While enantioselectivity is a key feature of this method, its principles can be applied to non-asymmetric synthesis as well. researchgate.net

Metal-Free Oxyfluorination: A metal-free approach could involve the oxyfluorination of an olefin precursor, such as 5-bromo-3-vinylpyridine. acs.orgacs.org This type of reaction can convert an alkene into an α-fluoroketone, often using a combination of a fluorine source and an oxidant. Such methods are advantageous as they avoid residual metal contamination in the final product. acs.org

Table 2: Organocatalytic and Metal-Free Fluorination Strategies
ApproachCatalyst/Reagent SystemMechanismSubstrate Precursor
Organocatalytic FluorinationPrimary amines (e.g., Cinchona alkaloids) / NFSI or SelectfluorEnamine catalysis for asymmetric α-fluorination. princeton.edunih.gov1-(5-bromopyridin-3-yl)ethanone
Oxyfluorination of OlefinsMetal-free catalytic system (e.g., Selectfluor/oxidant)Electrophilic addition to an alkene. acs.org5-bromo-3-vinylpyridine
Decarboxylative FluorinationSelectfluor (catalyst-free)Electrophilic fluorination followed by decarboxylation. researchgate.netorganic-chemistry.orgAcyl malonate derived from 5-bromonicotinic acid

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly important in modern synthetic planning, aiming to reduce environmental impact through thoughtful design. ijarsct.co.in For the synthesis of this compound, several green strategies can be incorporated.

Atom Economy : Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting material atoms into the final product is a key goal. nih.govresearchgate.net Sequential pathways involving fluorination and decarboxylation can have lower atom economy due to the loss of CO₂.

Use of Greener Solvents : Whenever possible, replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is preferred. acs.org Some fluorination reactions have been successfully demonstrated in aqueous media, sometimes using surfactants to create micelles that act as nanoreactors. organic-chemistry.org

Catalysis : The use of catalysts—be it transition metals, organocatalysts, or enzymes—is inherently green as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption and waste generation. researchgate.net

Alternative Energy Sources : Microwave-assisted synthesis can significantly accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. ijarsct.co.innih.gov This technique could be applied to various steps in the synthesis of pyridine derivatives. ijarsct.co.in

Process Optimization : Developing one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel, can reduce the need for intermediate purification steps, thereby saving solvents and reducing waste. acs.org The conversion of a carboxylic acid to an α-fluoroketone via a "telescoped" three-step, one-pot process is an excellent example of this principle. researchgate.net

By integrating these considerations, the synthesis of this compound can be developed not only for efficiency and selectivity but also for environmental sustainability. nih.gov

Reactivity at the Bromine Atom on the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is a key site for functionalization, primarily through cross-coupling reactions and metal-halogen exchange, rather than direct nucleophilic aromatic substitution.

Nucleophilic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) on 5-bromopyridines is generally challenging due to the electron-rich nature of the pyridine ring, which disfavors attack by nucleophiles. However, palladium-catalyzed cross-coupling reactions serve as powerful and versatile methods to achieve formal nucleophilic substitution of the bromine atom. These reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring. chemspider.comwikipedia.orgnih.govlibretexts.org This method is a significant improvement over traditional methods for synthesizing aryl amines, which often require harsh reaction conditions. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 5-Bromopyridine Derivatives Data is illustrative for analogous 5-bromopyridine systems due to the lack of specific data for this compound.

Coupling Reaction Nucleophile/Reagent Catalyst System (Typical) Product Type
Suzuki-Miyaura Arylboronic acid Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) 5-Arylpyridine derivative
Buchwald-Hartwig Primary/Secondary Amine Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) 5-Aminopyridine derivative

Metalation and Electrophilic Quenching Reactions

An alternative strategy for functionalizing the 5-position of the pyridine ring involves a metal-halogen exchange reaction to generate a nucleophilic organometallic intermediate, which can then be quenched with various electrophiles.

Lithium-Halogen Exchange: Treatment of 5-bromopyridines with strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to a rapid bromine-lithium exchange. organic-chemistry.orgtcnj.edumdpi.comresearchgate.netwikipedia.org This generates a 5-lithiopyridine derivative in situ. This highly reactive intermediate can then be trapped by a wide array of electrophiles, allowing for the introduction of various functional groups.

Table 2: Electrophiles for Quenching of 5-Lithiopyridine Intermediates

Electrophile Functional Group Introduced
Aldehydes/Ketones Hydroxymethyl/Hydroxyalkyl
Carbon dioxide (CO₂) Carboxylic acid
Alkyl halides Alkyl

Reactivity of the Alpha-Fluorinated Ketone Moiety

The α-fluorinated ketone moiety in this compound presents two primary sites for chemical reactions: the electrophilic carbonyl carbon and the carbon atom bearing the fluorine atom.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group is susceptible to attack by nucleophiles, a fundamental reaction in carbonyl chemistry. wikipedia.orgmasterorganicchemistry.comnih.gov This addition leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Reduction with Sodium Borohydride (B1222165): A common example of nucleophilic addition is the reduction of the ketone to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄). youtube.comyoutube.comacs.orgchemguide.co.uk The hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon.

SN2 Nucleophilic Displacements at the Alpha-Fluorinated Carbon

The carbon atom alpha to the carbonyl group is activated towards nucleophilic substitution (SN2) reactions. varsitytutors.commasterorganicchemistry.comyoutube.comyoutube.com The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-F bond and stabilizes the transition state of the substitution reaction. However, fluorine is generally a poor leaving group compared to other halogens in SN2 reactions.

Comparative Reactivity of Alpha-Fluoro Ketones Versus Other Alpha-Halogenated Ketones

Studies comparing the reactivity of α-fluoro ketones with their α-chloro and α-bromo analogs in nucleophilic addition reactions have revealed interesting trends. In the context of borohydride reductions, α-fluoro ketones have been found to be slightly less reactive than their chloro and bromo counterparts. beilstein-journals.orgnih.gov This is contrary to what might be expected based solely on the high electronegativity of fluorine. This reduced reactivity is attributed to conformational effects. For optimal orbital overlap and activation of the carbonyl group, the C-X (X=halogen) bond should be orthogonal to the C=O bond. In the case of α-fluoro ketones, this reactive conformation is energetically less favorable, leading to a slightly higher activation barrier for nucleophilic attack at the carbonyl carbon. beilstein-journals.org

Table 3: Relative Reactivity of α-Haloacetophenones in Sodium Borohydride Reduction Data from a comparative study on analogous α-haloacetophenones. beilstein-journals.org

α-Haloacetophenone Relative Reactivity (vs. α-Fluoroacetophenone = 1.00)
α-Fluoroacetophenone 1.00
α-Chloroacetophenone 1.45
α-Bromoacetophenone 1.35

Chemoselectivity and Regioselectivity in Reactions

The chemical structure of this compound presents multiple reactive sites, leading to considerations of chemoselectivity and regioselectivity in its reactions. The primary electrophilic centers are the carbonyl carbon, the carbon bearing the fluorine atom (α-carbon), and the carbon atoms of the pyridine ring bonded to bromine and adjacent to the nitrogen atom.

Chemoselectivity: In nucleophilic additions, the carbonyl group is a primary site of attack. However, the presence of the α-fluoro substituent enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated ketones. α-Halogenated ketones are known to be highly reactive electrophiles for both nucleophilic addition to the carbonyl group and SN2 nucleophilic displacement of the halogen. beilstein-journals.org The choice of nucleophile and reaction conditions would likely dictate the chemoselectivity. Hard nucleophiles are expected to favor addition to the carbonyl group, while softer nucleophiles might lead to substitution of the fluorine atom, although the C-F bond is generally strong.

Regioselectivity: The pyridine ring offers distinct regiochemical possibilities for electrophilic and nucleophilic aromatic substitution. The bromine atom at the 5-position and the acyl group at the 3-position are electron-withdrawing, deactivating the ring towards electrophilic attack. Any electrophilic substitution would likely be directed to the positions least deactivated. Conversely, these substituents activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not available in the reviewed literature, the mechanisms of key transformations can be inferred from studies on analogous α-fluoroketones and pyridine derivatives.

Reaction Mechanism Elucidation

The reactions of α-fluoroketones are often governed by the interplay of inductive and stereoelectronic effects. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the mechanism is a standard nucleophilic addition. However, the fate of the tetrahedral intermediate can be influenced by the presence of the α-fluorine.

In the context of electrophilic fluorination to synthesize such compounds, the mechanism is proposed to involve an enol or enolate intermediate. For example, the fluorination of ketones using electrophilic fluorine sources like Selectfluor® is thought to proceed through the attack of the enol's C=C double bond on the electrophilic fluorine. sapub.orgscispace.com

Furthermore, enzymatic reactions of α-fluoroketones have revealed interesting mechanistic pathways. For example, transaminases have been shown to catalyze a hydrodefluorination reaction, where the expected amination product is not formed, but instead, the fluorine atom is removed to yield the corresponding ketone. whiterose.ac.ukresearchgate.net This process suggests a complex enzymatic mechanism involving the formation of intermediates that facilitate C-F bond cleavage. whiterose.ac.ukresearchgate.net

Influence of Conformational Preferences on Reaction Outcomes

The conformation of α-fluoroketones can significantly impact their reactivity. Studies have shown that the relative orientation of the C-F bond and the carbonyl group influences the accessibility of the carbonyl carbon to incoming nucleophiles and the orbital overlap required for certain reactions. beilstein-journals.orgnih.gov It has been suggested that reactive conformations where the C-X (X=halogen) bond is orthogonal to the carbonyl group are disfavored for fluoroketones, potentially leading to lower reactivity compared to their chloro- and bromo-analogs in certain reactions like borohydride reductions. beilstein-journals.orgnih.gov The specific conformational preferences of this compound, dictated by the steric and electronic interactions between the bromopyridyl ring and the fluoroacetyl group, would therefore be a critical factor in determining its reaction outcomes.

Radical Chemistry Involving the Compound

There is no specific literature detailing the radical chemistry of this compound. However, the presence of a carbon-bromine bond suggests the potential for radical reactions. Aryl bromides can undergo homolytic cleavage of the C-Br bond under photolytic or thermolytic conditions, or through single-electron transfer (SET) processes, to form aryl radicals. These radicals could then participate in various radical-mediated transformations.

Additionally, while electrophilic fluorination with reagents like Selectfluor® is often depicted as a polar process, the possibility of a single electron transfer (SET) mechanism, which would involve radical intermediates, has also been proposed. sapub.org Therefore, under certain conditions, this compound or its precursors could potentially be involved in radical pathways.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the fluoroethanone side chain. The integration of these signals would correspond to the number of protons in each environment. The coupling of the fluorine atom to the adjacent methylene (B1212753) protons would result in a characteristic doublet for the -CH₂F group, with a coupling constant (²JHF) typically in the range of 45-50 Hz. The protons on the pyridine ring would exhibit complex splitting patterns due to spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine H-2 ~9.0 d ~2.0
Pyridine H-4 ~8.8 dd ~2.0, ~2.0
Pyridine H-6 ~8.5 d ~2.0

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. In the ¹³C NMR spectrum of this compound, one would expect to see signals for each of the seven carbon atoms. The carbonyl carbon (C=O) would appear significantly downfield (around 190-200 ppm). The carbon of the methylene group (-CH₂F) would show a doublet due to coupling with the fluorine atom (¹JCF), which is typically a large coupling constant. The carbon atoms of the pyridine ring would have distinct chemical shifts, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C=O ~195 s
Pyridine C-5 (C-Br) ~122 s
Pyridine C-3 ~135 s
Pyridine C-2 ~155 s
Pyridine C-4 ~140 s
Pyridine C-6 ~152 s

¹⁹F NMR spectroscopy is highly sensitive and provides valuable information about the chemical environment of fluorine atoms in a molecule. cfplus.czmdpi.com For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. This signal would be split into a triplet due to coupling with the two adjacent protons of the methylene group (²JHF). The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. wikipedia.orghuji.ac.il

Table 3: Predicted ¹⁹F NMR Spectral Data

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

Two-dimensional (2D) NMR techniques are instrumental in determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, it would confirm the coupling between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively assign the proton and carbon signals of the methylene group and the protonated carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are close to each other, which is crucial for determining stereochemistry and conformation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules. In the positive ion mode ESI-MS spectrum of this compound, the protonated molecule [M+H]⁺ would be the most prominent ion, confirming the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern in a tandem MS (MS/MS) experiment could provide further structural information, such as the loss of HF or the cleavage of the bond between the carbonyl group and the pyridine ring.

Table 4: Predicted ESI-MS Data

Ion Predicted m/z
[M(⁷⁹Br)+H]⁺ 217.96

Table 5: Compound Names

Compound Name

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a molecule's exact mass and, consequently, its molecular formula.

For this compound (molecular formula C₇H₅BrFNO), HRMS analysis would be expected to yield a precise mass measurement that confirms this composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da.

Table 1: Expected HRMS Data for this compound

Molecular Formula Ion Type Calculated Exact Mass (m/z) Observed Exact Mass (m/z)
C₇H₅⁷⁹BrFNO [M+H]⁺ 217.9615 Data not available
C₇H₅⁸¹BrFNO [M+H]⁺ 219.9594 Data not available
C₇H₅⁷⁹BrFNNaO [M+Na]⁺ 239.9434 Data not available

Note: The "Observed Exact Mass" column is intentionally left blank as specific experimental data for this compound is not available in the cited literature. The table illustrates the expected results from such an analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. ekb.eg The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band, typically in the region of 1680-1720 cm⁻¹, is expected for the ketone carbonyl group. Its exact position can be influenced by the electronegativity of the adjacent fluorine atom and the electronic effects of the bromopyridine ring.

C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region would indicate the presence of the carbon-fluorine bond.

Aromatic C=C and C=N Stretches: The pyridine ring would exhibit several characteristic bands in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the fluoroethyl group would be observed just below 3000 cm⁻¹.

C-Br Stretch: A weaker absorption is expected in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H 3000 - 3100 Medium-Weak
Aliphatic C-H 2850 - 3000 Medium-Weak
Ketone (C=O) 1680 - 1720 Strong
Aromatic C=C/C=N 1400 - 1600 Medium-Strong
C-F 1000 - 1400 Strong

Note: This table represents generalized expected values. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated systems and chromophores.

For this compound, the primary chromophore is the bromopyridine ring conjugated with the ketone carbonyl group. Expected electronic transitions would include:

π → π transitions:* Associated with the aromatic pyridine ring, typically occurring at shorter wavelengths with high intensity.

n → π transitions:* Associated with the non-bonding electrons of the carbonyl oxygen, occurring at longer wavelengths with lower intensity.

The solvent used for the analysis can influence the λmax values due to solvatochromic effects.

Table 3: Expected UV-Vis Absorption Maxima (λmax)

Electronic Transition Expected Wavelength Range (nm) Solvent
π → π* 200 - 280 Data not available

Note: Specific λmax values and the solvent used are not available from existing literature for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the molecular connectivity and geometry.

Conformation: The exact spatial orientation of the fluoroacetyl group relative to the bromopyridine ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, revealing any hydrogen bonding, halogen bonding, or π-stacking interactions.

Absolute configuration: If the compound is chiral and crystallizes in a non-centrosymmetric space group, the absolute stereochemistry could be determined.

The resulting data would include the crystal system, space group, and unit cell dimensions.

Table 4: Illustrative X-ray Crystallographic Data Parameters

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Data not available
Space Group The specific symmetry group of the crystal. Data not available
a, b, c (Å) Dimensions of the unit cell. Data not available
α, β, γ (°) Angles of the unit cell. Data not available
Z Number of molecules per unit cell. Data not available

Note: This table lists the types of parameters obtained from an X-ray crystallography experiment. No experimental data is available for this specific compound.

Data Processing and Analysis in Spectroscopy for Research Applications

The raw data obtained from spectroscopic instruments requires significant processing and analysis to extract meaningful chemical information. In a research context, this involves specialized software and established methodologies.

HRMS: Raw data is processed to calibrate the mass scale against a known standard. Software algorithms then identify peaks, calculate their exact masses, and compare them to theoretical values for potential molecular formulas. Isotopic pattern modeling is crucial for compounds containing elements like bromine to confirm the elemental composition.

FT-IR: The interferogram produced by the spectrometer is subjected to a Fourier transform to generate the familiar spectrum of absorbance or transmittance versus wavenumber. Processing steps include background correction, baseline correction, and peak picking to identify the precise positions of absorption maxima. thermofisher.com

UV-Vis: Spectra are typically baseline-corrected. Analysis involves identifying the wavelengths of maximum absorbance (λmax) and, for quantitative studies, using the Beer-Lambert law to relate absorbance to concentration.

X-ray Crystallography: The diffraction pattern is processed to determine unit cell parameters and integrate the intensities of thousands of reflections. This data is then used to solve the phase problem and generate an electron density map. mdpi.com A molecular model is built into this map and refined against the experimental data to yield the final, highly precise atomic structure. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the electronic level. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its energy and wavefunction, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. mdpi.commdpi.com It is used to determine the optimal three-dimensional arrangement of atoms in a molecule (its geometry) and to describe the distribution of electrons within it (its electronic structure). mdpi.com By finding the minimum energy geometry, DFT can predict bond lengths, bond angles, and dihedral angles.

For 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to obtain its optimized structure. mdpi.com The electronic structure analysis would provide information on the distribution of electron density, atomic charges, and the nature of the chemical bonds.

Illustrative Data: The following table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation. This data is for illustrative purposes only.

ParameterBond/AngleValue
Bond LengthC=O1.21 Å
C-C (keto-pyridyl)1.52 Å
C-F1.39 Å
C-Br1.89 Å
Bond AngleO=C-C (keto)120.5°
F-C-C (keto)109.8°
Dihedral AngleF-C-C=O~120° (gauche)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comnih.govucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com

Illustrative Data: The table below shows hypothetical FMO energies for this compound. This data is for illustrative purposes only.

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

An MEP map of this compound would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms and the carbon of the carbonyl group, suggesting these as sites for nucleophilic interaction.

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. nih.gov Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. nih.govnih.gov By mapping the potential energy surface as a function of key dihedral angles, an energy landscape can be constructed, revealing the relative energies of different conformations and the transition states that connect them. nih.govnih.gov

For this compound, the rotation around the single bond connecting the carbonyl group to the pyridine ring and the single bond of the fluoroethyl group would be of primary interest. A conformational analysis would identify the most stable conformer(s) and the rotational energy barriers, which are crucial for understanding its physical properties and biological activity.

Illustrative Data: The following table provides hypothetical relative energies for different conformers of this compound based on the dihedral angle of the fluoroethyl group. This data is for illustrative purposes only.

ConformationDihedral Angle (F-C-C=O)Relative Energy (kcal/mol)
Anti180°1.5
Gauche±60°0.0
Eclipsed0°, ±120°3.0 - 5.0

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. researchgate.netmdpi.com This involves locating the minimum energy path on the potential energy surface and identifying the structure and energy of the transition state—the highest energy point along this path. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl group, reaction pathway modeling could be used to elucidate the mechanism. This would involve calculating the structures and energies of the reactants, the transition state, any intermediates, and the final products.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For this compound, these predictions could include:

NMR Chemical Shifts: The magnetic environment of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated to predict the frequencies of absorption in an infrared (IR) spectrum. These are often scaled by an empirical factor to better match experimental values.

Electronic Transitions: The energies of electronic transitions can be calculated to predict the wavelengths of maximum absorption (λmax) in an UV-Visible spectrum.

Illustrative Data: The table below presents hypothetical predicted spectroscopic data for this compound. This data is for illustrative purposes only.

SpectroscopyParameterPredicted Value
¹³C NMRCarbonyl Carbon (C=O)195 ppm
IRCarbonyl Stretch (νC=O)1715 cm⁻¹
UV-Visλmax265 nm

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published computational and theoretical studies, specifically focusing on the charge distribution and electronic effects of the compound this compound. Despite a thorough search for data related to Natural Bond Orbital (NBO) analysis and other quantum chemical calculations for this specific molecule, no dedicated research detailing these properties could be identified.

This type of detailed theoretical data is typically generated through specific research projects and subsequently published in peer-reviewed scientific journals. The absence of such information for this compound suggests that this particular compound has not yet been the subject of in-depth computational investigation, or at least, the findings have not been made publicly available.

Therefore, the generation of a scientifically accurate and data-rich section on the "Charge Distribution and Electronic Effects Analysis" for this compound, complete with data tables and detailed research findings as requested, is not possible at this time. The creation of such content would require access to primary research data that does not appear to exist in the public domain.

Synthetic Utility and Applications in Organic Synthesis Methodology

Postulated Role as a Versatile Building Block in Complex Molecule Synthesis

In theory, the structure of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one lends itself to being a versatile building block. The bromine atom on the pyridine (B92270) ring is a classic handle for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents. The ketone functionality can be a site for nucleophilic attack, reduction to an alcohol, or conversion to other functional groups. The α-fluoro group can influence the reactivity of the adjacent carbonyl and introduce fluorine, an element of significant interest in medicinal chemistry for its ability to modulate metabolic stability and binding affinity.

Theoretical Application as a Precursor for Heterocyclic Systems

The bifunctional nature of this compound suggests its potential as a precursor for the synthesis of various heterocyclic systems. For instance, the ketone could react with a hydrazine (B178648) derivative to form a pyrazole, or with a binucleophile like a diamine to construct diazepine (B8756704) systems. The bromopyridine unit could be used to build more complex fused ring systems through intramolecular cyclization following a cross-coupling reaction. However, specific examples of such transformations using this particular starting material are not documented in prominent research databases.

An Inferred Intermediate for Fluorinated Organic Compounds

The presence of a fluorine atom positions this compound as a potential intermediate in the synthesis of more complex fluorinated organic compounds. The α-fluoro ketone is a key pharmacophore in various biologically active molecules. This compound could serve as a starting point for the elaboration of molecules where the fluorinated carbonyl moiety is retained or transformed. While the synthesis of α-fluoro ketones is a well-established field, the specific use of this bromopyridyl variant as an intermediate is not extensively reported.

Development of Novel Synthetic Reagents and Methodologies

There is no clear evidence in the available literature that this compound has been specifically utilized in the development of novel synthetic reagents or methodologies. While research on new fluorination techniques or pyridine functionalization methods is ongoing, this compound does not appear as a key substrate or reagent in seminal reports.

Preparation of Compound Libraries for Chemical Exploration

Compound libraries are crucial for drug discovery and chemical biology. The structure of this compound, with its multiple reaction sites, makes it a theoretically attractive scaffold for the parallel synthesis of a library of related compounds. The bromine atom could be subjected to a variety of cross-coupling partners, and the ketone could undergo numerous derivatizations. Despite this potential, there are no specific reports of its use in the generation of a compound library for high-throughput screening or chemical exploration.

Stereoselective Synthesis Applications (e.g., chiral alpha-fluoro ketones as intermediates)

The stereoselective synthesis of chiral α-fluoro ketones is of significant interest due to the importance of these motifs in pharmaceuticals. Asymmetric reduction of the ketone in this compound could, in principle, provide access to chiral β-fluoro alcohols, which are valuable building blocks. Furthermore, enantioselective fluorination of a corresponding enolate could be a route to chiral versions of the title compound. However, the literature does not provide specific examples of the application of this compound in stereoselective synthesis. Research in this area tends to focus on more general substrates or different catalyst systems.

Applications in Flow Chemistry and Scalable Syntheses

Flow chemistry offers advantages in terms of safety, efficiency, and scalability for many chemical transformations. The synthesis and manipulation of potentially hazardous reagents or the execution of highly exothermic reactions can benefit from this technology. While the synthesis of pyridyl ketones or fluorinated compounds may be amenable to flow processes, there is no specific information available that details the application of this compound in flow chemistry or its scalable synthesis under such conditions.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one and its derivatives must align with the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous materials. unibo.itmdpi.com Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Future research should prioritize the development of atom-economical and environmentally benign synthetic methods. Key areas of focus include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis could offer high selectivity and milder reaction conditions, significantly improving the sustainability of the process.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better process control, and scalability. durham.ac.ukresearchgate.net Developing a flow-based synthesis for fluorinated heterocyclic compounds would represent a significant advancement. e-bookshelf.de

Alternative Fluorinating Agents: Research into safer and more efficient fluorinating reagents to replace traditional, often hazardous, ones is crucial for sustainable production. organic-chemistry.org Methods using catalysts like [Cp*IrCl2]2 with Selectfluor® for the synthesis of α-fluoro ketones from allylic alcohols offer a promising direction. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies
MethodologyTraditional ApproachFuture Sustainable Approach
CatalystsStoichiometric heavy metal reagentsRecyclable biocatalysts or metal-organic frameworks
SolventsChlorinated hydrocarbons, polar aprotic solventsWater, supercritical fluids, ionic liquids, or solvent-free conditions
Energy InputHigh-temperature refluxMicrowave irradiation, sonication, ambient temperature reactions
ProcessBatch processingContinuous flow synthesis durham.ac.ukresearchgate.net

Exploration of Novel Reactivity Patterns

The interplay between the electron-deficient bromopyridine ring and the reactive α-fluoro ketone moiety suggests the potential for undiscovered reactivity patterns. While the individual reactivities of pyridyl ketones and α-haloketones are known, their combined influence within a single molecule is a fertile ground for research. researchgate.net

Future investigations should aim to:

Uncover Unique Cyclization Reactions: The compound could serve as a precursor for novel heterocyclic systems through intramolecular cyclization, engaging both the pyridine (B92270) ring and the ketone side chain.

Investigate Unconventional Additions: Exploring reactions like the 1,6-addition observed in other pyridyl ketones could lead to new functionalization strategies. nih.gov

Modulate Reactivity: Studying how coordination to a metal center alters the reactivity of the carbonyl group and the pyridine nitrogen could open pathways to new transformations. northwestern.edu

Integration with Advanced Catalytic Systems

Modern catalytic methods can offer unprecedented selectivity and efficiency. Integrating advanced catalytic systems into the synthetic and derivatization pathways of this compound is a critical area for future research.

Key advanced catalytic systems to explore include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable novel C-H functionalizations and C-F bond activations under mild conditions. iciq.orgrecercat.catnih.gov This could allow for selective modifications of the pyridine ring or activation of the C-F bond for further reactions. digitellinc.com

Electrocatalysis: Electrochemical methods provide a powerful tool for driving redox reactions without the need for chemical oxidants or reductants, aligning with green chemistry principles. researchgate.net

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis with organocatalysis or photocatalysis, could unlock transformations that are not feasible with a single catalyst system.

Table 2: Advanced Catalytic Systems for Functionalization
Catalytic SystemPotential ApplicationKey Advantages
Photoredox CatalysisSite-selective C-H alkylation/arylation of the pyridine ring acs.orgMild reaction conditions, high functional group tolerance, novel reactivity iciq.orgrecercat.cat
ElectrocatalysisReductive coupling reactions at the carbonyl group or C-Br bondAvoids stoichiometric reagents, precise control over redox potential researchgate.net
Transition Metal CatalysisCross-coupling reactions at the C-Br bond, C-F bond activation mdpi.comresearchgate.netHigh efficiency, broad substrate scope
BiocatalysisEnantioselective reduction of the ketoneHigh stereoselectivity, environmentally benign pharmtech.com

Addressing Challenges in Selective Functionalization

A primary challenge lies in achieving regioselective functionalization of the molecule's multiple reactive sites. The pyridine ring has several C-H bonds, a nitrogen atom, and a bromine substituent, while the side chain has a reactive ketone and a C-F bond.

Future research must focus on developing strategies for:

Selective C-H Functionalization: Directing the functionalization to a specific C-H bond on the pyridine ring, particularly the challenging C-4 or C-6 positions, is a significant hurdle. researchgate.netresearchgate.netrsc.org Recent advances in meta-selective C-H functionalization of pyridines could provide valuable insights. nih.govnih.gov

Orthogonal Reactivity: Designing reaction sequences where one functional group can be modified without affecting the others is essential. This requires a deep understanding of the relative reactivity of each site and the development of highly selective reagents and catalysts.

Protecting Group Strategies: The development of novel protecting group strategies may be necessary to temporarily mask certain reactive sites while others are being functionalized, allowing for a more controlled and stepwise construction of complex derivatives.

Expanding the Scope of Derivatization for Diverse Molecular Architectures

The true value of this compound lies in its potential as a versatile building block for creating a wide array of complex molecules with potential applications in pharmaceuticals and materials science. rsc.org

Future efforts should be directed towards:

Library Synthesis: Utilizing the multiple reaction handles to generate large libraries of diverse compounds for high-throughput screening. This can be achieved by systematically varying the substituents at the bromine position (via cross-coupling), the ketone (via condensation or reduction followed by substitution), and the pyridine ring (via C-H functionalization).

Synthesis of Fused Heterocycles: Using the compound as a starting material for multi-step syntheses of complex, fused heterocyclic systems. This could involve intramolecular reactions that form new rings, leveraging the existing functionalities. nih.gov

Late-Stage Functionalization: Incorporating the this compound motif into larger, more complex molecules in the final stages of a synthesis to rapidly generate analogs of known bioactive compounds. acs.org

By addressing these challenges and exploring these research directions, the scientific community can unlock the full synthetic potential of this valuable fluorinated heterocyclic ketone, paving the way for the discovery of new medicines and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of the pyridine ring followed by nucleophilic substitution or coupling reactions. Key steps include:

  • Halogenation : Bromine introduction at the 5-position of pyridine using reagents like NBS (N-bromosuccinimide) under controlled temperature (0–25°C) .
  • Fluoroethylation : Fluorine incorporation via nucleophilic substitution (e.g., using KF or tetrabutylammonium fluoride) in polar aprotic solvents (e.g., DMF) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
    • Optimization : Reaction yield improves with slow addition of fluorinating agents and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C5, fluorine at C2) via coupling patterns. For example, the ketone carbonyl (C=O) appears at ~200 ppm in ¹³C NMR .
  • FT-IR : Strong absorbance at ~1700 cm⁻¹ confirms the ketone group; C-F stretches appear at 1100–1200 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₅BrFNO⁺) and isotopic patterns for bromine .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-bromo group activates the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acids .
  • Solvent Effects : Dioxane/water mixtures enhance solubility and reaction efficiency .
  • Side Reactions : Competing dehalogenation can occur with strong bases (e.g., NaOH); use milder conditions (K₂CO₃) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives like this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve heavy atom (Br) positions .
  • Refinement : SHELXL software refines anisotropic displacement parameters for bromine and fluorine, addressing thermal motion artifacts .
  • Validation : Check for twinning or disorder using PLATON; compare with DFT-optimized geometries for consistency .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Functional Group Modifications : Replace the fluorine with trifluoromethyl (CF₃) to enhance lipophilicity and metabolic stability, as seen in related trifluoroethylamine derivatives .
  • Positional Isomerism : Compare 3-pyridinyl vs. 2-pyridinyl derivatives; 3-substitution improves steric accessibility for enzyme binding .
  • Biological Assays : Test analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays; correlate IC₅₀ values with substituent electronegativity .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the pyridine nitrogen increases electrophilicity, accelerating hydrolysis of the ketone to carboxylic acid (confirmed by LC-MS degradation studies) .
  • Basic Conditions : Deprotonation at the α-fluorine destabilizes the carbonyl, leading to elimination (observed via ¹⁹F NMR at pH >10) .
  • Stabilization Strategies : Use aprotic solvents (e.g., THF) and avoid strong bases during storage .

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